molecular formula C14H22N4 B13327589 3-(4-Benzylpiperazin-1-yl)propanimidamide

3-(4-Benzylpiperazin-1-yl)propanimidamide

Cat. No.: B13327589
M. Wt: 246.35 g/mol
InChI Key: TWJWHOUKYDISQR-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)propanimidamide is a useful research compound. Its molecular formula is C14H22N4 and its molecular weight is 246.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)propanimidamide

InChI

InChI=1S/C14H22N4/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H3,15,16)

InChI Key

TWJWHOUKYDISQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=N)N)CC2=CC=CC=C2

Origin of Product

United States

Synthesis of 3 4 Benzylpiperazin 1 Yl Propanenitrile:

This intermediate is commonly synthesized via a nucleophilic substitution reaction between 1-benzylpiperazine (B3395278) and a suitable 3-carbon electrophile bearing a nitrile group, such as 3-chloropropanenitrile or 3-bromopropanenitrile.

The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of 1-benzylpiperazine, thereby increasing its nucleophilicity. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being preferred as they can dissolve the reactants and facilitate the S_N2 reaction mechanism. The reaction temperature is generally elevated, ranging from 60 to 100 °C, to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

A typical reaction setup would involve stirring 1-benzylpiperazine with a slight excess of the halo-propanenitrile in the chosen solvent and base, followed by heating for a period of 4 to 12 hours. After completion, a standard aqueous workup is performed to remove inorganic salts and unreacted starting materials, followed by extraction with an organic solvent. The crude product is then purified, typically by distillation under reduced pressure or column chromatography.

Table 1: Reaction Conditions for the Synthesis of 3-(4-Benzylpiperazin-1-yl)propanenitrile
ParameterDetails
Nucleophile1-Benzylpiperazine
Electrophile3-Chloropropanenitrile or 3-Bromopropanenitrile
BasePotassium carbonate (K₂CO₃), Sodium hydride (NaH)
SolventAcetonitrile, Dimethylformamide (DMF)
Temperature60–100 °C
Reaction Time4–12 hours
Reaction TypeNucleophilic substitution (S_N2)
Purification MethodsDistillation, Column Chromatography

Conversion of 3 4 Benzylpiperazin 1 Yl Propanenitrile to 3 4 Benzylpiperazin 1 Yl Propanimidamide:

Novel Synthetic Variants and Divergent Synthesis Pathways to this compound Analogs

While specific novel synthetic variants for this compound are not extensively documented in the literature, the established synthetic route provides a solid foundation for the development of divergent pathways to a variety of analogs. These analogs can be generated by modifying either the benzylpiperazine moiety or the propanimidamide (B3024157) side chain.

Modification of the Benzylpiperazine Moiety:

A straightforward approach to generating analogs is to utilize substituted 1-benzylpiperazine (B3395278) derivatives in the initial nucleophilic substitution step. A wide array of substituted benzyl (B1604629) chlorides are commercially available or can be readily synthesized, allowing for the introduction of various functional groups onto the phenyl ring of the benzyl group. For example, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule.

Furthermore, the benzyl group itself can be replaced with other aromatic or heterocyclic moieties. By reacting piperazine (B1678402) with different substituted arylmethyl halides, a diverse library of N-substituted piperazine precursors can be obtained. These can then be subjected to the same reaction sequence with a propanenitrile electrophile to yield the corresponding analogs.

Modification of the Propanimidamide Side Chain:

Divergent synthesis can also be achieved by altering the three-carbon chain. Instead of 3-halopropanenitriles, analogs with different chain lengths could be synthesized using corresponding halo-alkanenitriles. For instance, reacting 1-benzylpiperazine with 2-chloroacetonitrile or 4-chlorobutyronitrile (B21389) would lead to analogs with shorter or longer alkyl chains between the piperazine ring and the imidamide group.

The imidamide functional group itself can also be a point of modification. For instance, by using substituted amines instead of ammonia in the final step of the Pinner reaction, N-substituted imidamide analogs can be prepared.

A hypothetical divergent synthesis is outlined below:

Table 3: Hypothetical Divergent Synthesis Pathways for Analogs
Point of DiversificationStarting Material VariationResulting Analog Structure
Benzyl Group Substitution1-(4-Methoxybenzyl)piperazine3-(4-(4-Methoxybenzyl)piperazin-1-yl)propanimidamide
Replacement of Benzyl Group1-(2-Pyridylmethyl)piperazine3-(4-(2-Pyridylmethyl)piperazin-1-yl)propanimidamide
Alkyl Chain Length2-Chloroacetonitrile2-(4-Benzylpiperazin-1-yl)acetimidamide
Imidamide SubstitutionMethylamine (in final step)N-Methyl-3-(4-benzylpiperazin-1-yl)propanimidamide

Molecular and Cellular Target Engagement Studies of 3 4 Benzylpiperazin 1 Yl Propanimidamide

Computational Approaches to Putative Molecular Target Identification for 3-(4-Benzylpiperazin-1-yl)propanimidamide

In the absence of pre-existing biological data, computational methods serve as a powerful initial tool to generate hypotheses about the potential protein targets of this compound. These in silico techniques leverage the compound's structure to predict its interactions with known biological macromolecules.

Ligand-based virtual screening operates on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov This approach would involve using the two-dimensional or three-dimensional structure of this compound as a query to search large chemical databases for compounds with known biological targets that share structural similarities.

A more refined ligand-based method is pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups—that are essential for a molecule to bind to a specific target. For this compound, a hypothetical pharmacophore model could be constructed to identify its crucial interaction points. This model would then be used to screen databases of protein targets, identifying those whose binding sites are complementary to the compound's pharmacophoric features.

Table 1: Hypothetical Pharmacophore Features of this compound

Feature Type Putative Structural Origin Vector/Location
Aromatic Ring (AR) Benzyl (B1604629) group Centroid of the phenyl ring
Positive Ionizable (PI) Piperazine (B1678402) nitrogen (protonated) Location of the tertiary amine
Hydrogen Bond Donor (HBD) Imidamide -NH2 groups Nitrogen atoms of the amidine
Hydrogen Bond Acceptor (HBA) Imidamide imine nitrogen Imine nitrogen of the amidine

When the three-dimensional structures of potential protein targets are known, structure-based methods like molecular docking can be employed. researchgate.net Molecular docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site and estimate the strength of the interaction, often represented as a docking score. researchgate.net

While no specific docking studies for this compound have been published, research on structurally related compounds provides a relevant example. For instance, a molecular docking study was performed on 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, a derivative sharing the benzylpiperazine core, with recombinant human acetylcholinesterase (rhAChE) as a target. researchgate.netresearchgate.net Such a study would predict key interactions, like hydrogen bonds or pi-stacking, between the ligand and amino acid residues in the enzyme's active site.

Following docking, Molecular Dynamics (MD) simulations are used to assess the stability of the predicted ligand-protein complex over time. indexcopernicus.com MD simulations model the movements of every atom in the system, providing insights into the flexibility of the complex and confirming whether the interactions predicted by docking are maintained in a dynamic, solvated environment. frontiersin.org This step is crucial for validating the docking results and understanding the energetic landscape of the binding event.

Table 2: Illustrative Docking Results for a Benzylpiperazine Analog with Acetylcholinesterase (AChE) This table is based on findings for a related compound, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, and is for illustrative purposes only. researchgate.net

Parameter Value/Description
Target Protein Acetylcholinesterase (AChE)
Docking Score (kcal/mol) -8.5 (Example Value)
Predicted H-Bond Interactions Residues Tyr121, Ser200
Predicted Pi-Stacking Interaction Benzyl ring with Trp84 in the catalytic site

Biochemical Characterization of this compound Interactions with Macromolecular Targets

Experimental validation is essential to confirm the predictions made by computational models. Biochemical and biophysical assays provide quantitative data on the binding affinity, kinetics, and functional effect of the compound on its putative targets.

If computational studies suggest that this compound may target an enzyme, its inhibitory activity would be assessed using in vitro assays. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound.

The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Further kinetic studies can determine the inhibition constant (Ki), a more precise measure of binding affinity, and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). rug.nl

Table 3: Illustrative Enzyme Inhibition Profile for this compound This table is hypothetical and for illustrative purposes, based on potential targets for the benzylpiperazine scaffold.

Enzyme Target IC50 (nM) Ki (nM) Mechanism of Inhibition
Acetylcholinesterase (AChE) 150 75 Competitive
Butyrylcholinesterase (BChE) 1200 650 Competitive
Monoamine Oxidase A (MAO-A) >10,000 N/A Not Determined

To assess its selectivity, a compound like this compound would be screened against a broad panel of known receptors, ion channels, and transporters. This is commonly done using radioligand binding assays, where the test compound competes with a known radioactive ligand for binding to the target. The affinity is reported as a Ki value.

Studies on other benzylpiperazine derivatives have shown significant affinity for sigma (σ) receptors and monoamine transporters. nih.govnih.gov For example, certain derivatives have been identified as high-affinity antagonists for the σ1 receptor. nih.gov Therefore, a binding profile for this compound would likely include these targets to determine its specific affinity and selectivity.

Table 4: Illustrative Receptor Binding Profile for this compound This table is hypothetical, based on known targets for the benzylpiperazine class of compounds. nih.govnih.gov

Target Binding Affinity (Ki, nM)
Sigma-1 (σ1) Receptor 25
Sigma-2 (σ2) Receptor 450
Dopamine Transporter (DAT) 300
Serotonin Transporter (SERT) 2500

To gain a deeper understanding of the binding event, advanced biophysical techniques are employed. These methods provide detailed information beyond simple affinity measurements.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures binding events in real-time. It allows for the determination of not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions. mdpi.com It directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (KD), stoichiometry of binding (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govsci-hub.se

Microscale Thermophoresis (MST) is another technique that measures binding affinity in solution with low sample consumption. It monitors the movement of molecules along a temperature gradient, which is altered upon a change in molecular size, charge, or hydration shell during ligand binding. nih.gov

Table 5: Illustrative Biophysical Data for the Interaction of this compound with a Putative Target (e.g., σ1 Receptor) This table is hypothetical and for illustrative purposes.

Technique Parameter Illustrative Value
SPR KD (nM) 28
kon (1/Ms) 1.5 x 10^5
koff (1/s) 4.2 x 10^-3
ITC KD (nM) 30
Stoichiometry (n) 1.05
Enthalpy (ΔH, kcal/mol) -8.2
Entropy (TΔS, kcal/mol) +2.1

Table of Mentioned Compounds

Compound Name
This compound
1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Acetylcholine
Butyrylcholine
Dopamine
Serotonin

In-Depth Analysis of this compound's Molecular and Cellular Target Engagement

Therefore, it is not possible to provide a detailed, evidence-based article on its effects within the framework of cell-based reporter gene assays, the investigation of induced cellular phenotypes, or omics-based profiling of cellular responses. The scientific community has yet to publish findings in these specific areas for this compound.

While the methodologies for such studies are well-established in pharmacology and molecular biology, their application to this specific compound has not been documented in accessible research. Reporter gene assays are a common technique to assess the modulation of specific signaling pathways. nih.gov Similarly, the investigation of cellular phenotypes provides insight into the physiological and morphological changes induced by a compound. High-throughput screening methods, such as cell-based luciferase reporter assays, are often employed to identify inhibitors or activators of specific cellular targets. mdpi.com Furthermore, omics-based profiling, including transcriptomics and proteomics, offers a comprehensive view of the global changes in gene and protein expression following compound treatment.

Without dedicated research on this compound, any discussion of its activity in these assays would be purely speculative. The generation of scientifically accurate and informative content, as requested, is contingent on the availability of primary research data.

Future research initiatives may elucidate the biological activities of this compound, which would enable a thorough analysis as outlined. Until such studies are conducted and their findings published, a detailed article on the molecular and cellular target engagement of this compound cannot be constructed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 4 Benzylpiperazin 1 Yl Propanimidamide Derivatives

Rational Design and Combinatorial Synthesis of 3-(4-Benzylpiperazin-1-yl)propanimidamide Analogs

Rational drug design and combinatorial synthesis are powerful strategies for efficiently exploring the chemical space around a lead compound like this compound. This approach involves the systematic modification of three key structural regions: the propanimidamide (B3024157) moiety, the benzylphenyl group, and the central piperazine (B1678402) core. By creating focused libraries of analogs, researchers can rapidly elucidate SAR and identify compounds with enhanced activity and optimized properties.

The propanimidamide group is a strongly basic moiety that is typically protonated at physiological pH. This positive charge can be crucial for forming ionic interactions or key hydrogen bonds with biological targets. Modifications to this group aim to modulate its basicity, hydrogen bonding capacity, and metabolic stability.

Bioisosteric replacement is a common strategy where the imidamide is replaced with other functional groups that mimic its size, shape, and electronic properties but may offer improved pharmacokinetic profiles. nih.govmdpi.com For instance, replacing the amidine with groups like guanidine (B92328) can alter the pKa and hydrogen bond donor pattern. Alternatively, substituting it with less basic, non-classical bioisosteres such as 1,2,4-oxadiazoles or 1,2,4-triazoles can improve membrane permeability and metabolic stability by removing a site of potential enzymatic degradation. nih.govdrughunter.com These heterocyclic replacements can still act as hydrogen bond acceptors, potentially preserving key interactions with a target receptor. drughunter.com

Table 1: Representative Modifications of the Propanimidamide Moiety and Their Rationale This table is illustrative and based on established medicinal chemistry principles.

ModificationSubstituent (R)RationalePotential Impact on Properties
Parent Amidine-C(=NH)NH₂Baseline structure; strong base, H-bond donor.High polarity, potential for strong ionic interactions.
Guanidine Bioisostere-NH-C(=NH)NH₂Increases basicity (pKa ~13.5); alters H-bond geometry.Enhanced ionic bonding, potentially lower membrane permeability.
N'-Hydroxy-imidamide-C(=NOH)NH₂Reduces basicity; introduces new H-bonding possibilities.Modulated polarity and target interactions.
1,2,4-OxadiazoleHeterocyclic RingNon-basic amide bioisostere; metabolically stable. nih.govImproved oral bioavailability; acts as H-bond acceptor.
TetrazoleHeterocyclic RingAcidic bioisostere for carboxylic acids, can mimic amidine interactions.Altered pKa, acts as H-bond acceptor/donor.

The benzylphenyl group occupies a significant portion of the molecule and is likely involved in hydrophobic and van der Waals interactions within a receptor binding pocket. Its electronic nature can also influence the properties of the entire molecule. Systematic variation of substituents on this aromatic ring is a cornerstone of SAR exploration for benzylpiperazine-containing compounds. nih.govnih.gov

Introducing small, lipophilic substituents such as methyl or chloro groups can probe for specific hydrophobic pockets. Placing electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho, meta, and para positions can systematically alter the electronic properties (aromatic ring electron density) and steric bulk. nih.gov For example, SAR studies on related N-benzyl phenethylamines have shown that such substitutions can dramatically impact receptor affinity and functional activity. nih.gov The position of the substituent is also critical; a group that enhances activity at the para position may diminish it at the ortho position due to steric hindrance.

Table 2: Representative Substituent Variations on the Benzylphenyl Group This table is illustrative and based on established SAR principles for related scaffolds.

PositionSubstituent (X)PropertyRationale for Investigation
Para (4-position)-F, -Cl, -BrHalogen (lipophilic, electron-withdrawing)Probe hydrophobic interactions and electronic effects.
Para (4-position)-OCH₃Electron-donating, H-bond acceptorExplore potential for H-bonding and favorable electronic interactions.
Para (4-position)-CF₃Lipophilic, strongly electron-withdrawingMaximize electronic effects and probe for specific hydrophobic pockets.
Meta (3-position)-ClElectron-withdrawingAlter electronic vector compared to para-substitution.
Ortho (2-position)-F, -ClElectron-withdrawing, steric bulkInvestigate tolerance for steric hindrance near the piperazine linker.

Bioisosteric replacement of the piperazine ring is a key strategy. enamine.netenamine.net Substituting it with a piperidine (B6355638) ring removes one basic nitrogen, which can decrease polarity and improve blood-brain barrier penetration, although it may alter the binding mode. nih.gov Introducing conformational constraints by using bridged bicyclic systems, such as 3,8-diazabicyclo[3.2.1]octane, can lock the molecule into a more favorable conformation for receptor binding, potentially increasing potency and selectivity. researchgate.net Conversely, expanding the ring to a homopiperazine (B121016) (diazepane) can increase flexibility, which may be beneficial if a larger binding pocket needs to be accommodated.

Table 3: Representative Modifications of the Piperazine Core This table is illustrative and based on known bioisosteric replacement strategies.

Core StructureRationale for ModificationPotential Impact on Properties
Piperazine (Parent)Baseline scaffold with two basic nitrogens.High water solubility, specific geometry.
PiperidineRemove N4 nitrogen, reducing basicity and polarity.Improved lipophilicity, potential for better CNS penetration.
Homopiperazine (1,4-Diazepane)Increase ring size and flexibility.May access different binding pocket conformations.
3,8-Diazabicyclo[3.2.1]octaneIntroduce conformational rigidity. researchgate.netIncreased potency/selectivity by reducing entropic penalty of binding.
Spiro[3.3]heptane-2,6-diamineRigid, non-planar bioisostere. enamine.netNovel spatial arrangement of nitrogen atoms, improved metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For the this compound series, QSAR can transform the qualitative observations from SAR studies into a predictive quantitative model, enabling the design of new analogs with potentially higher activity and guiding synthetic efforts.

The first step in QSAR is to numerically describe the molecular structure using calculated parameters known as descriptors. ucsb.edu These descriptors quantify various aspects of the molecule's physicochemical properties and are categorized based on the information they represent.

Electronic Descriptors: These describe the electronic properties of the molecule or its substituents. Examples include Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent on an aromatic ring, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to molecular reactivity. ucsb.edujocpr.com

Steric Descriptors: These relate to the size and shape of the molecule. Common descriptors include Molar Refractivity (MR), which is a measure of molecular volume, and Taft steric parameters (Es). slideshare.net

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for membrane transport and receptor binding. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP), or the substituent hydrophobicity constant (π). researchgate.net

Topological Descriptors: These are numerical values derived from the 2D graph representation of a molecule, describing its size, shape, and degree of branching. nih.gov Examples include molecular connectivity indices (e.g., Chi indices) and the Wiener index. nih.govtaylorfrancis.com

Table 4: Common Molecular Descriptors for QSAR Analysis

Descriptor TypeExample DescriptorPhysicochemical Property Represented
HydrophobiclogP or πLipophilicity, ability to cross cell membranes.
ElectronicHammett constant (σ)Electron-donating/withdrawing nature of a substituent.
ElectronicHOMO/LUMO EnergyElectron-donating (nucleophilic) / accepting (electrophilic) capability.
StericMolar Refractivity (MR)Molecular volume and polarizability.
TopologicalTopological Polar Surface Area (TPSA)Polar surface area, related to membrane permeability. nih.gov
TopologicalFirst-order connectivity index (¹χ)Molecular size and branching.

Once descriptors are calculated for a series of synthesized analogs, statistical methods are used to build a model that links these descriptors to the observed in vitro biological activity (e.g., IC₅₀ or Kᵢ values).

The most classic QSAR model is the Hansch analysis , which uses multiple linear regression (MLR) to create a linear equation. slideshare.nete-bookshelf.de A typical Hansch equation takes the form:

log(1/C) = k₁π + k₂σ + k₃Es + k₄

Where:

log(1/C) is the biological activity (C is the concentration required for a given effect, such as IC₅₀).

π, σ, and Es are the hydrophobic, electronic, and steric descriptors, respectively.

k₁, k₂, k₃, and k₄ are regression coefficients determined by the statistical analysis, indicating the relative importance of each property.

For more complex, non-linear relationships, other statistical methods like Partial Least Squares (PLS) are employed. Furthermore, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) can be used. ignited.innih.gov CoMFA aligns the set of molecules and calculates their steric and electrostatic fields at various points on a 3D grid. These field values are then used as descriptors in a PLS analysis to generate a 3D model that visually indicates regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.govresearchgate.net Such models provide powerful visual feedback for designing the next generation of analogs.

Elucidation of Key Pharmacophoric Elements for this compound Activity

Generally, for a molecule of this nature, one might hypothesize the importance of:

The Benzyl (B1604629) Group: The lipophilic benzyl moiety could be involved in hydrophobic interactions within a biological target. Substitutions on the phenyl ring would likely modulate this interaction and could be a key area for SAR exploration.

The Propanimidamide Moiety: The amidine group is a strong base and is typically protonated at physiological pH, forming a cationic center. This feature could be critical for electrostatic interactions, such as salt bridges, with amino acid residues like aspartate or glutamate (B1630785) in a target protein.

Without experimental data, these points remain speculative for the specific activity of this compound.

Structure-Property Relationship (SPR) Studies for Molecular Recognition

Specific structure-property relationship studies focusing on the molecular recognition of this compound by biological targets are not described in the current scientific literature. SPR studies typically involve biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the binding affinity and thermodynamics of a ligand-receptor interaction.

The systematic modification of the compound's structure and the subsequent measurement of these binding parameters would allow for an understanding of how different chemical features contribute to molecular recognition. For instance, altering the length of the alkyl chain connecting the piperazine and amidine groups, or introducing substituents on the benzyl ring, would provide insight into the steric and electronic requirements of the binding site.

Due to the absence of such dedicated studies, no data tables detailing binding affinities (e.g., Kd values), kinetic parameters (kon, koff), or thermodynamic signatures (ΔH, ΔS) for a series of this compound derivatives can be presented.

Advanced Computational and Theoretical Investigations on 3 4 Benzylpiperazin 1 Yl Propanimidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(4-Benzylpiperazin-1-yl)propanimidamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are crucial for predicting chemical behavior and reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), would be employed to determine its optimized geometry and electronic properties. nih.gov

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

The molecular electrostatic potential (MEP) map is another critical output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the nitrogen atoms of the piperazine (B1678402) and propanimidamide (B3024157) groups, as well as the oxygen atom if any modifications are present, would likely be highlighted as regions of negative potential, indicating sites prone to electrophilic attack. Conversely, hydrogen atoms bonded to nitrogen would exhibit positive potential, marking them as sites for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of flexible single bonds, this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures. nih.gov This process involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

The results of a conformational search are used to map the potential energy landscape of the molecule. This map reveals the various energy minima corresponding to stable conformers and the energy barriers that separate them. elifesciences.org Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. For instance, the relative orientation of the benzyl (B1604629) group and the propanimidamide moiety would significantly influence how the molecule interacts with a biological target. nih.gov

Molecular Dynamics Simulations for Dynamic Interactions of this compound with Biological Systems

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in a biological environment. researchgate.netijpsdronline.com An MD simulation would typically place this compound in a solvated system, often including a target protein, to observe its interactions at an atomic level.

These simulations can reveal how the molecule binds to a protein's active site, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. By analyzing the trajectory of the simulation, researchers can gain insights into the mechanism of action and the factors contributing to binding affinity.

De Novo Design and Lead Optimization Strategies Guided by this compound Scaffolds

The this compound structure can serve as a scaffold for the de novo design of new drug candidates. nih.gov Computational tools can be used to virtually modify this scaffold by adding or substituting functional groups to enhance its desired properties, such as binding affinity, selectivity, and pharmacokinetic profile.

Machine Learning and Artificial Intelligence Applications in the Predictive Modeling of this compound Properties

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in drug discovery. nih.gov ML models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, untested molecules. nih.govchemrxiv.org

For a series of analogs based on the this compound scaffold, ML models could be developed to predict various properties, including:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: Predicting how the molecule will behave in the body is crucial for its development as a drug. nih.gov

Biological activity: Models can be trained to predict the potency and efficacy of new derivatives against a specific target.

Physicochemical properties: Properties such as solubility, lipophilicity (logP), and pKa can be predicted to guide the design of molecules with better drug-like characteristics. researchgate.net

Future Directions and Broader Academic Implications of Research on 3 4 Benzylpiperazin 1 Yl Propanimidamide

Expansion of Synthetic Methodologies and Chemical Transformations for Amidines and Piperazines

Research into the synthesis of 3-(4-Benzylpiperazin-1-yl)propanimidamide can serve as a platform for developing novel and more efficient synthetic routes for molecules containing piperazine (B1678402) and amidine moieties. The piperazine ring is a cornerstone in medicinal chemistry, and new methods for its functionalization are always in high demand. mdpi.comjocpr.com Similarly, amidines are valuable precursors for a variety of heterocyclic compounds. researchgate.netmdpi.com

Future synthetic research could focus on the following areas:

Novel Catalytic Systems: Exploring new catalysts for the C-H functionalization of the piperazine ring could lead to more direct and atom-economical synthetic pathways. mdpi.com This would allow for the introduction of various substituents onto the piperazine core, creating a library of analogs of this compound for structure-activity relationship (SAR) studies.

Advanced Amidine Synthesis: The Pinner reaction is a classic method for synthesizing amidines from nitriles, but it often requires harsh conditions. wikipedia.orgsemanticscholar.org Research could be directed towards developing milder, metal-free, or multicomponent reactions for the synthesis of the propanimidamide (B3024157) portion of the molecule. organic-chemistry.org Such advancements would be broadly applicable to the synthesis of other amidine-containing compounds.

Chemical Transformations: The amidine group in this compound is a versatile handle for further chemical transformations. It can be used to construct various heterocyclic systems, such as imidazoles, pyrimidines, and triazines. mdpi.com A systematic study of these transformations would not only expand the chemical space around the parent molecule but also contribute to the fundamental understanding of amidine reactivity.

Table 1: Potential Synthetic Routes for this compound Analogs
Synthetic ApproachDescriptionPotential Advantages
Palladium-Catalyzed C-H ArylationDirect introduction of aryl groups onto the piperazine ring.High efficiency and functional group tolerance.
Photoredox CatalysisUse of light to drive C-H functionalization reactions under mild conditions. mdpi.comAccess to novel reactivity and improved sustainability.
Ytterbium-Catalyzed Amine-Nitrile CouplingDirect formation of the amidine from a nitrile and an amine under catalytic conditions. organic-chemistry.orgAvoids the use of stoichiometric activating agents.
Flow Chemistry SynthesisContinuous production of the target compound, allowing for rapid optimization and scale-up.Improved safety, efficiency, and scalability.

Identification of Novel Biological Pathways Modulated by this compound

The benzylpiperazine and amidine moieties are present in numerous biologically active compounds, suggesting that this compound could interact with various biological targets. Benzylpiperazine (BZP) itself is a central nervous system stimulant that affects dopamine, serotonin, and noradrenaline pathways. researchgate.netresearchgate.net Amidine-containing compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov

Future research to identify the biological pathways modulated by this compound could involve:

High-Throughput Screening: Screening this compound and its derivatives against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could identify novel biological activities.

Phenotypic Screening: Assessing the effects of the compound on cellular phenotypes, such as cell proliferation, apoptosis, and differentiation, can provide clues about its mechanism of action without a priori knowledge of its molecular target. nih.gov

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. This could definitively identify the proteins that this compound interacts with.

Table 2: Potential Biological Targets for this compound
Target ClassRationalePotential Therapeutic Area
Serotonin and Dopamine ReceptorsThe benzylpiperazine moiety is known to interact with these receptors. researchgate.netresearchgate.netNeurological and psychiatric disorders.
Bcl-2 Family ProteinsBenzylpiperazine derivatives have been designed as inhibitors of these anti-apoptotic proteins. nih.govCancer.
Microbial EnzymesAmidine-containing compounds have shown broad-spectrum antimicrobial activity. nih.govInfectious diseases.
Histamine (B1213489) ReceptorsCertain piperazine derivatives act as antagonists for histamine receptors.Allergies and inflammatory conditions.

Contributions to Fundamental Chemical Biology Principles through this compound Research

The study of how small molecules like this compound interact with biological systems can provide insights into fundamental principles of chemical biology. The amidine group, being a strong base, is likely to be protonated at physiological pH, which will significantly influence its interactions with biological macromolecules. wikipedia.org

Future research in this area could focus on:

Molecular Recognition: Investigating the binding of this compound to its biological targets at the atomic level can provide a deeper understanding of the forces that govern molecular recognition, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Stimulus-Responsive Systems: The basicity of the amidine group can be exploited to create systems that respond to changes in pH. bohrium.com For example, polymers incorporating this moiety could be designed to release a cargo in the acidic environment of a tumor.

Drug-Metabolizing Enzymes: Studying the metabolism of this compound by cytochrome P450 enzymes can provide valuable information about the biotransformation of piperazine and amidine-containing drugs. researchgate.netresearchgate.net

Development of Advanced In Vitro Models for Compound Evaluation

To accurately assess the biological activity and potential toxicity of this compound, advanced in vitro models that better mimic human physiology are needed. Traditional 2D cell cultures often fail to predict the in vivo effects of a compound. tandfonline.commdpi.com

The development of such models could be a significant research direction, including:

3D Cell Cultures: Spheroids and organoids provide a more physiologically relevant environment for testing the effects of compounds on cell growth, differentiation, and function. mdpi.comresearchgate.net

Organs-on-a-Chip: These microfluidic devices contain living cells in a micro-environment that recapitulates the structure and function of human organs, allowing for more accurate prediction of a compound's efficacy and toxicity. tandfonline.commdpi.com

High-Content Imaging: This technology allows for the automated acquisition and analysis of images from cells treated with a compound, providing a wealth of data on its effects on cellular morphology and function.

Potential for this compound to Inform Design of Chemical Probes and Tools

With a well-characterized biological activity, this compound could serve as a scaffold for the development of chemical probes and tools to study biological processes.

Future work in this area could include:

Fluorescent Probes: Attaching a fluorescent dye to the molecule could allow for the visualization of its localization and dynamics within living cells.

Affinity-Based Probes: Immobilizing the compound on a solid support would enable the isolation and identification of its binding partners from a cell lysate.

Photoaffinity Probes: Incorporating a photoreactive group into the molecule would allow for the covalent labeling of its target proteins upon exposure to light, facilitating their identification.

Q & A

Q. What are the standard methodologies for synthesizing 3-(4-Benzylpiperazin-1-yl)propanimidamide and characterizing its purity?

  • Methodological Answer : Synthesis typically involves coupling the benzylpiperazine moiety with a propanimidamide precursor under controlled reaction conditions (e.g., nucleophilic substitution or amidation). Purification is achieved via column chromatography or recrystallization. Characterization relies on spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (≥98% recommended for research-grade material).

  • Mass Spectrometry (MS) to verify molecular weight.
    Reference PubChem protocols for analogous piperazine derivatives for standardized workflows .

    • Data Table :
TechniquePurposeExample Parameters
1^1H NMRStructural elucidation400 MHz, DMSO-d6
HPLCPurity analysisC18 column, 254 nm UV detection
MSMolecular ion confirmationESI+, m/z calculated for C₁₄H₂₂N₄O: 262.18

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
  • Conduct experiments in a fume hood to avoid inhalation.
  • Store at -20°C in airtight containers to prevent degradation .
  • Follow institutional Chemical Hygiene Plans for spill management and waste disposal .

Q. Which in vitro models are suitable for preliminary assessment of its biological activity?

  • Methodological Answer :
  • Serotonergic receptor assays (e.g., 5-HT₁A/2A binding studies) to evaluate CNS activity, as structurally related piperazine derivatives modulate serotonin levels .
  • Cell viability assays (e.g., MTT or LDH) in neuronal or immune cell lines to assess cytotoxicity.
  • Dose-response experiments (0.1–100 µM range) to establish EC₅₀/IC₅₀ values.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability of this compound?

  • Methodological Answer :
  • Apply full factorial design to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst concentration (0.1–1.0 eq).
  • Use response surface methodology (RSM) to identify optimal conditions. Statistical software (e.g., Minitab or JMP) aids in analyzing interactions between factors .
  • Validate scalability via continuous flow reactors to enhance reproducibility .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting receptor affinity results)?

  • Methodological Answer :
  • Perform meta-analysis of existing datasets to identify outliers or methodological disparities (e.g., radioligand vs. functional assays).
  • Use comparative binding assays under standardized conditions (pH, buffer, temperature) to isolate variables .
  • Integrate molecular docking simulations to explore stereochemical interactions that may explain affinity variations .

Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculates bond dissociation energies and predicts degradation pathways.
  • Reaction path search algorithms (e.g., GRRM or AFIR) model intermediate states during synthesis .
  • Machine learning (e.g., neural networks) correlates structural descriptors (logP, polar surface area) with experimental stability data .

Q. Which analytical methods are most effective for detecting impurities in this compound?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace impurity profiling (detection limit: 0.1% w/w).

  • Gas Chromatography (GC) with flame ionization detection for volatile byproducts.

  • Reference pharmaceutical impurity standards (e.g., analogous piperazine derivatives) to calibrate instruments .

    • Data Table :
Impurity TypeAnalytical MethodDetection Limit
Unreacted precursorHPLC-UV0.05%
Oxidative byproductLC-MS/MS0.01%
Solvent residueGC-FID10 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.